molecular formula C9H15Cl2N3 B2639034 3-(Azetidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole;dihydrochloride CAS No. 2241128-07-2

3-(Azetidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole;dihydrochloride

Cat. No.: B2639034
CAS No.: 2241128-07-2
M. Wt: 236.14
InChI Key: USOSNODQGROOLQ-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride is a bicyclic pyrazole derivative featuring an azetidine ring fused to a tetrahydrocyclopenta[c]pyrazole core. Its dihydrochloride salt form improves aqueous solubility, a critical factor for pharmacokinetics.

Properties

IUPAC Name

3-(azetidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c1-2-7-8(3-1)11-12-9(7)6-4-10-5-6;;/h6,10H,1-5H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOSNODQGROOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2C3CNC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole;dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an azetidine derivative, followed by its reaction with a suitable pyrazole precursor. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Industrial production may also incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced forms. Substitution reactions can result in a variety of substituted pyrazole derivatives .

Scientific Research Applications

Research indicates that 3-(Azetidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole; dihydrochloride exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens. For instance, derivatives of tetrahydrocyclopenta[c]pyrazole have shown effectiveness in inhibiting bacterial growth in vitro .
  • Antioxidant Activity : Compounds similar to this tetrahydrocyclopenta[c]pyrazole have been evaluated for their antioxidant properties. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases .
  • Potential as a Bioactive Molecule : The unique structure of this compound allows it to interact with various biological targets, potentially leading to therapeutic effects in conditions such as inflammation and cancer .

Synthetic Methodologies

The synthesis of 3-(Azetidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole; dihydrochloride typically involves multi-step processes:

  • Formation of the Azetidine Ring : This step often requires the use of specific reagents and conditions to ensure the stability and yield of the azetidine moiety.
  • Cyclization : The cyclopenta[c]pyrazole structure is formed through cyclization reactions involving suitable precursors.
  • Dihydrochloride Salt Formation : The final product is usually converted into its dihydrochloride salt form to enhance solubility and stability for biological assays.

Case Study 1: Antimicrobial Activity Evaluation

In a study assessing the antimicrobial properties of tetrahydrocyclopenta[c]pyrazole derivatives, compounds were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant inhibition zones compared to control antibiotics .

Case Study 2: Antioxidant Efficacy

Another investigation focused on the antioxidant capacity of related pyrazole compounds using DPPH radical scavenging assays. The study found that several derivatives showed promising results in reducing oxidative stress markers in cellular models .

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Structural Variations

The tetrahydrocyclopenta[c]pyrazole scaffold is shared among multiple derivatives, but substituents at the 3-position significantly alter properties:

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight Key Features
Target Compound Azetidin-3-yl C₉H₁₅Cl₂N₃ 244.15 (salt) Rigid azetidine ring; dihydrochloride enhances solubility
3-Methyl derivative (P2) Methyl C₇H₁₀N₂ 122.17 Simpler structure; lower polarity due to methyl group
3-(Trifluoromethyl) derivative Trifluoromethyl C₇H₇F₃N₂ 176.14 Electron-withdrawing CF₃ group increases metabolic stability
3-(Chloromethyl) hydrochloride Chloromethyl C₇H₁₀Cl₂N₂ 193.07 Reactive chloromethyl group; potential for further functionalization
3-(Difluoromethyl) derivative Difluoromethyl C₇H₈F₂N₂ 158.15 Fluorine atoms enhance lipophilicity and membrane permeability

Physicochemical Properties

  • Solubility : The dihydrochloride salt of the target compound likely exhibits superior aqueous solubility compared to neutral analogs like the 3-methyl or 3-trifluoromethyl derivatives .
  • Lipophilicity : Halogenated derivatives (e.g., 3-chloromethyl, 3-CF₃) show increased logP values due to hydrophobic substituents, whereas the azetidinyl group balances polarity and rigidity .

Challenges and Opportunities

  • Bioactivity Gaps: Limited data on the target compound’s specific biological profile necessitate further in vitro and in vivo studies.
  • Structural Optimization : Comparative studies suggest that fluorinated or chlorinated analogs may offer improved metabolic stability, whereas the azetidinyl group could enhance target selectivity .

Biological Activity

3-(Azetidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole; dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure features a tetrahydrocyclopenta[c]pyrazole core with an azetidine substituent. This unique arrangement may contribute to its interaction with various biological targets.

The biological activity of 3-(Azetidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is primarily attributed to its ability to interact with specific receptors and enzymes in the body. While detailed studies are still ongoing, preliminary research suggests that it may exhibit:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating possible use as an antimicrobial agent.
  • Anti-inflammatory Properties : Initial findings suggest that it may modulate inflammatory pathways.
  • Neuroprotective Effects : There is emerging evidence that suggests a role in neuroprotection, potentially useful in neurodegenerative diseases.

Biological Activity Data

The following table summarizes key biological activities associated with the compound based on current research findings:

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibits pro-inflammatory cytokines
NeuroprotectiveProtects neuronal cells from apoptosis

Case Studies

Several studies have investigated the biological effects of 3-(Azetidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole:

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings.
  • Inflammation Modulation : In vitro experiments indicated that the compound reduced levels of TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharides (LPS), suggesting a potential role in inflammatory diseases .
  • Neuroprotection : Research involving neuronal cell lines showed that treatment with the compound led to reduced oxidative stress markers and increased cell viability under neurotoxic conditions. This suggests its potential application in treating neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing the synthesis of 3-(Azetidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole;dihydrochloride?

  • Answer : Modern synthesis optimization should integrate computational reaction path searches (e.g., quantum chemical calculations) with statistical experimental design (DoE). For example, quantum calculations predict feasible reaction pathways, while DoE minimizes experimental trials by identifying critical variables (e.g., temperature, solvent polarity, catalyst loading). A feedback loop between experimental data and computational refinement accelerates optimization .
  • Key Metrics : Reaction yield, enantiomeric purity (if applicable), and scalability under varied conditions.

Q. How can researchers ensure accurate structural characterization of this compound?

  • Answer : Employ a multi-spectral approach:

  • 1H/13C NMR : Assign proton and carbon shifts to confirm the azetidine and cyclopenta[c]pyrazole moieties. Compare with analogous structures (e.g., tetrahydroimidazo[1,2-a]pyridine derivatives) for resonance validation .
  • HRMS (ESI) : Validate molecular mass with <2 ppm error to confirm the dihydrochloride salt form .
  • IR Spectroscopy : Identify functional groups (e.g., NH stretches in azetidine, C=N in pyrazole).

Q. What protocols are critical for assessing purity in academic settings?

  • Answer : Use orthogonal methods:

  • HPLC/UPLC : Quantify impurities using a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile).
  • Elemental Analysis : Verify Cl⁻ content (theoretical vs. experimental) to confirm dihydrochloride stoichiometry.
  • Thermogravimetric Analysis (TGA) : Detect residual solvents or hydrate formation .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s reactivity or pharmacophore interactions?

  • Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps to predict nucleophilic/electrophilic sites in the azetidine-pyrazole scaffold.
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with kinase targets) to identify key hydrogen bonds or steric clashes.
  • Software Tools : Gaussian, GROMACS, or Schrödinger Suite for simulations, validated against crystallographic data (if available) .

Q. How should researchers address contradictory data in reaction yields or bioactivity assays?

  • Answer :

  • Root-Cause Analysis : Compare experimental variables (e.g., moisture sensitivity of azetidine, dihydrochloride salt hygroscopicity).
  • Control Experiments : Replicate under inert conditions (argon/vacuum) to isolate degradation pathways.
  • Statistical Validation : Apply ANOVA or t-tests to assess significance of outliers .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity (if chiral)?

  • Answer :

  • Continuous Flow Reactors : Minimize batch variability and improve heat/mass transfer for azetidine ring closure.
  • Membrane Separation : Use nanofiltration or chiral stationary phases (CSPs) for enantiomer resolution .
  • In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time purity tracking .

Q. How can environmental impact assessments be integrated into the research lifecycle of this compound?

  • Answer :

  • Green Chemistry Metrics : Calculate E-factor (waste per product mass) and atom economy for the synthesis route.
  • Degradation Studies : Use HPLC-MS to identify hydrolysis/byproducts under simulated environmental conditions (pH, UV exposure) .
  • Lifecycle Analysis (LCA) : Model solvent recovery efficiency and energy consumption for large-scale processes .

Methodological Resources

  • Experimental Design : Leverage CRDC classifications (e.g., RDF2050112 for reactor design) and ICReDD’s computational-experimental feedback framework .
  • Data Integrity : Adopt encryption protocols and access controls for spectral/experimental datasets .

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